6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Overview
Description
6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
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Biological Activity
6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₁N₃O₄
- Molecular Weight : 261.23 g/mol
- CAS Number : 910443-02-6
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which can damage bacterial DNA and proteins .
Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/ml) |
---|---|---|
Staphylococcus aureus | 15 | 10 |
Escherichia coli | 20 | 10 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include the modulation of signaling cascades associated with cell survival and proliferation .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of branched-chain amino acid transaminases (BCATs), which play a crucial role in amino acid metabolism and are implicated in cancer metabolism . The inhibition of BCATs can lead to altered metabolic profiles in cancer cells, making this compound a candidate for further development in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized derivatives of tetrahydropyrimidine compounds showed significant antibacterial activity against common pathogens including Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy and found that modifications to the methoxy group enhanced activity against these bacteria .
Case Study 2: Anticancer Screening
In another investigation involving a panel of cancer cell lines (e.g., MCF-7 for breast cancer), the compound demonstrated IC50 values indicating effective cytotoxicity. The study highlighted that the compound's mechanism involves apoptosis induction confirmed by flow cytometry analysis .
Properties
IUPAC Name |
6-amino-1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-8-4-2-7(3-5-8)15-10(13)9(6-16)11(17)14-12(15)18/h2-6H,13H2,1H3,(H,14,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYCBSWYPMZDKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129833 | |
Record name | 6-Amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-2,4-dioxo-5-pyrimidinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401129833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900463-65-2 | |
Record name | 6-Amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-2,4-dioxo-5-pyrimidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900463-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-2,4-dioxo-5-pyrimidinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401129833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.